molecular formula C12H17N3O3S B10997730 N-(1-methanesulfonylpiperidin-4-yl)pyridine-3-carboxamide

N-(1-methanesulfonylpiperidin-4-yl)pyridine-3-carboxamide

Cat. No.: B10997730
M. Wt: 283.35 g/mol
InChI Key: RQLYZLQFXDFKRG-UHFFFAOYSA-N
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Description

N-(1-methanesulfonylpiperidin-4-yl)pyridine-3-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of N-(1-methanesulfonylpiperidin-4-yl)pyridine-3-carboxamide involves several steps. One common method includes the reaction of pyridine-3-carboxylic acid with piperidine derivatives under specific conditions. The reaction is typically catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent . Industrial production methods often involve the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Chemical Reactions Analysis

N-(1-methanesulfonylpiperidin-4-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(1-methanesulfonylpiperidin-4-yl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-methanesulfonylpiperidin-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety allows it to form hydrogen bonds with various enzymes and proteins, inhibiting their activity. This inhibition is crucial in its potential therapeutic applications .

Comparison with Similar Compounds

N-(1-methanesulfonylpiperidin-4-yl)pyridine-3-carboxamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of the piperidine and pyridine moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H17N3O3S

Molecular Weight

283.35 g/mol

IUPAC Name

N-(1-methylsulfonylpiperidin-4-yl)pyridine-3-carboxamide

InChI

InChI=1S/C12H17N3O3S/c1-19(17,18)15-7-4-11(5-8-15)14-12(16)10-3-2-6-13-9-10/h2-3,6,9,11H,4-5,7-8H2,1H3,(H,14,16)

InChI Key

RQLYZLQFXDFKRG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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